molecular formula C9H18O6 B1677525 2,5,8,11-Tetraoxatridecan-13-oic acid CAS No. 16024-60-5

2,5,8,11-Tetraoxatridecan-13-oic acid

Cat. No. B1677525
CAS RN: 16024-60-5
M. Wt: 222.24 g/mol
InChI Key: BCGLNCAVZDQPGE-UHFFFAOYSA-N
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Patent
US07820693B2

Procedure details

The title compound was synthesized by a condensation method similar to that of Step A of Example 3-1 using {2-[2-(2-methoxyethoxy)ethoxy]ethoxy}acetic acid instead of Boc-Sar-OH and 7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one obtained in Step B of Example 1-13 instead of 7-((R)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one obtained in Step B of Example 1-14. However, {2-[2-(2-methoxyethoxy)ethoxy]ethoxy}acetic acid was synthesized by a method similar to that of Step A of Example 4-39 using triethylene glycol monomethyl ether instead of pentaethylene glycol monobenzyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][C:13]([OH:15])=[O:14].O[CH2:17][C@H:18]1[O:22][C:21](=[O:23])[N:20]([C:24]2[CH:33]=[C:32]3[C:27]([CH:28]=[C:29]([C:35]4[CH:40]=[CH:39][CH:38]=[CH:37][C:36]=4[C:41]([F:44])([F:43])[F:42])[NH:30][C:31]3=[O:34])=[CH:26][CH:25]=2)[CH2:19]1.COCCOCCOCCO>>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][C:13]([O:15][CH2:17][C@H:18]1[O:22][C:21](=[O:23])[N:20]([C:24]2[CH:33]=[C:32]3[C:27]([CH:28]=[C:29]([C:35]4[CH:40]=[CH:39][CH:38]=[CH:37][C:36]=4[C:41]([F:43])([F:42])[F:44])[NH:30][C:31]3=[O:34])=[CH:26][CH:25]=2)[CH2:19]1)=[O:14].[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCOCCOCC(=O)O
Name
7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC[C@@H]1CN(C(O1)=O)C1=CC=C2C=C(NC(C2=C1)=O)C1=C(C=CC=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCOCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCCOCCOCCOCC(=O)OC[C@@H]1CN(C(O1)=O)C1=CC=C2C=C(NC(C2=C1)=O)C1=C(C=CC=C1)C(F)(F)F
Name
Type
product
Smiles
COCCOCCOCCOCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.